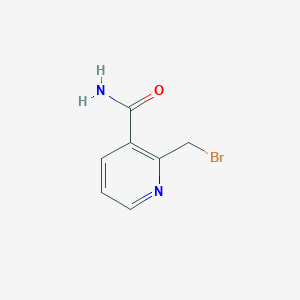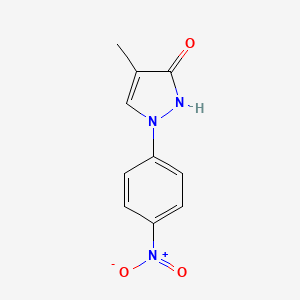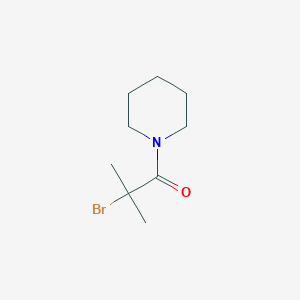
2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
“2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16BrNO. It has a molecular weight of 234.14 . The IUPAC name for this compound is 1-(2-bromo-2-methylpropanoyl)piperidine .
Molecular Structure Analysis
The InChI code for “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is 1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects
The chemical synthesis of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives has been explored for potential antidepressant applications. A study demonstrated the antidepressant-like effects of these compounds using the forced swimming test (FST), an experimental model of depression in mice. Significant antidepressant-like effects were observed, highlighting the compound's potential in this field (Köksal & Bilge, 2007).
Cardiovascular Actions
Research comparing the cardiovascular actions of various non-depolarizing neuromuscular blocking agents, including 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives, indicated significant advantages. The compound, in contrast to others, did not impact heart rate, arterial pressure, or autonomic ganglia, suggesting safer cardiovascular profiles during clinical use (Marshall et al., 1982).
Anticonvulsant Agent
The compound has been incorporated into the synthesis of novel anticonvulsants. N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated, with certain derivatives showing high potency comparable to existing anticonvulsant agents, suggesting its utility in this domain (Gitto et al., 2006).
Neuroinflammation Imaging
A derivative of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one was used to develop a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly relevant in the study and treatment of neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Eigenschaften
IUPAC Name |
2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOYFNIWDZJKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
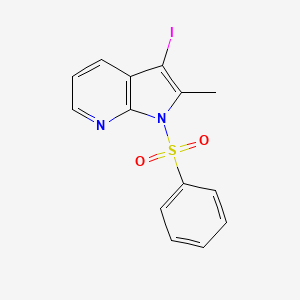
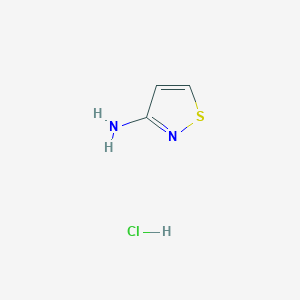
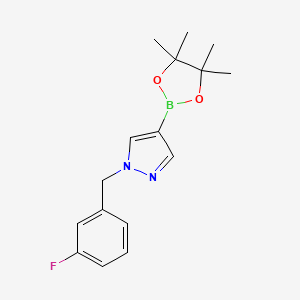
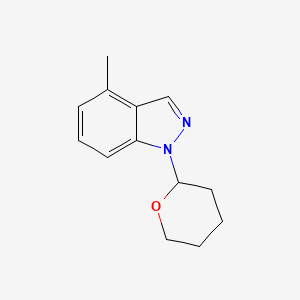
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
